1-Ethynyl-7-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-7-azabicyclo[221]heptane is a bicyclic compound with the molecular formula C8H11N It is characterized by a unique structure that includes an ethynyl group attached to a 7-azabicyclo[221]heptane framework
Preparation Methods
The synthesis of 1-Ethynyl-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide . This reaction typically requires specific conditions, such as the use of a strong base like sodium hydride (NaH) to facilitate the cyclization process.
Chemical Reactions Analysis
1-Ethynyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed processes for substitution reactions and strong bases or acids for oxidation and reduction reactions .
Scientific Research Applications
1-Ethynyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Ethynyl-7-azabicyclo[2.2.1]heptane can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in different applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ethynyl group and the specific arrangement of atoms in its bicyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-ethynyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2 |
InChI Key |
KRLOIZFGAGSIEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCC(N1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.